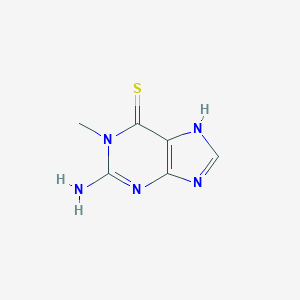
5-Hexen-2-ol, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Hexen-2-ol, 2-methyl- is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hexen-2-ol, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hexen-2-ol, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methylhex-5-en-2-ol are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Properties
IUPAC Name |
2-methylhex-5-en-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-5-6-7(2,3)8/h4,8H,1,5-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHXDRXNRJQLGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168286 |
Source


|
| Record name | 5-Hexen-2-ol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16744-89-1 |
Source


|
| Record name | 5-Hexen-2-ol, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016744891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hexen-2-ol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the unique regioselectivity aspects of reactions involving 2-Methyl-5-hexen-2-ol?
A: Research indicates that 2-Methyl-5-hexen-2-ol exhibits interesting regioselectivity in reactions involving titanium(II)-olefin complexes. While many unsaturated alcohols undergo head-to-tail or tail-to-tail coupling under these conditions, 2-Methyl-5-hexen-2-ol demonstrates a preference for head-to-head coupling. This unusual selectivity is attributed to the formation of specific titanacyclopentane intermediates with two fused oxatitanacyclopentane rings. [, ]
Q2: Can you elaborate on the synthesis of 5,5-Dimethyltetrahydrofurfuryl alcohol from 2-Methyl-5-hexen-2-ol?
A: The synthesis of 5,5-Dimethyltetrahydrofurfuryl alcohol from 2-Methyl-5-hexen-2-ol can be achieved through a straightforward epoxidation reaction. [] This process highlights the versatility of 2-Methyl-5-hexen-2-ol as a starting material for synthesizing other valuable compounds.
Q3: Are there any other notable reactions involving 2-Methyl-5-hexen-2-ol?
A: Yes, 2-Methyl-5-hexen-2-ol can be generated from the oxidation of 2-hydroxy-2-methyl-5-hexyl radical by cupric ion in acetic acid. [] This radical itself is a product of intramolecular hydrogen-atom transfer in 2-Methyl-2-hexyloxy radical. This reaction sequence exemplifies the potential of 2-Methyl-5-hexen-2-ol as an intermediate in complex reaction pathways.
- Terpene und Terpen-Derivate, VIII.Notiz zur einfachen Synthese von 5,5-Dimethyltetrahydrofurfurylalkohol:
- The Head-to-Head Reductive Coupling of Homoallylic Alcohols Promoted by Titanium(II)-Olefin Complexes:
- The Head-to-Head Reductive Coupling of Homoallylic Alcohols Promoted by Titanium(II)-Olefin Complexes:
- Reactions of alkoxy radicals. IV. Intramolecular hydrogen-atom transfer in the presence of cupric ion: A novel directive effect:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

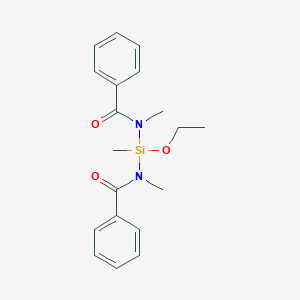
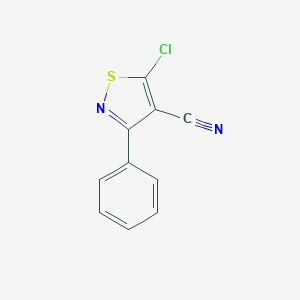


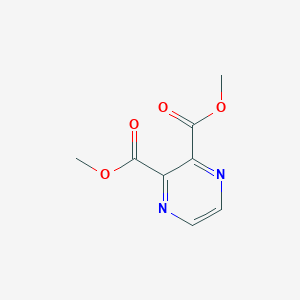
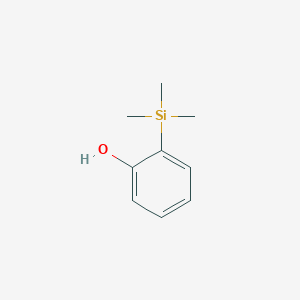
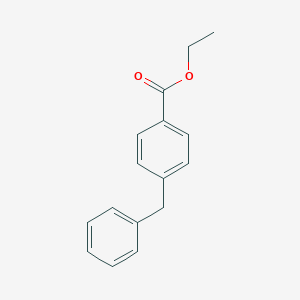
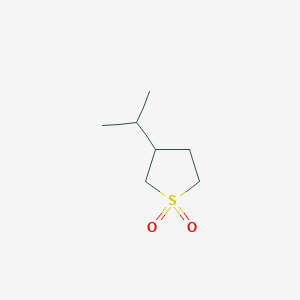
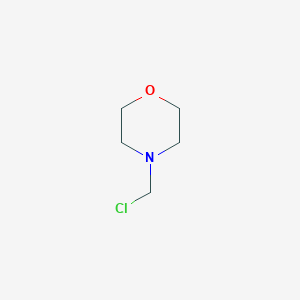
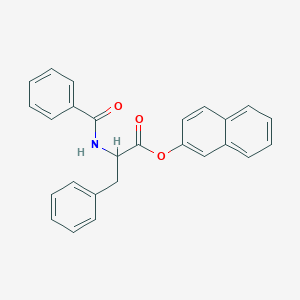
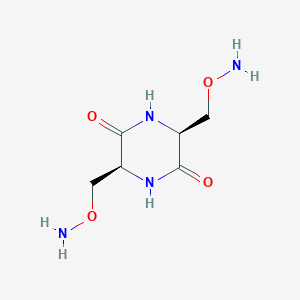
![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)
